molecular formula C7H4Cl2F2 B13713058 2,4-Dichloro-1-(difluoromethyl)benzene

2,4-Dichloro-1-(difluoromethyl)benzene

Cat. No.: B13713058
M. Wt: 197.01 g/mol
InChI Key: CYZYZJBQFLOMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(difluoromethyl)benzene ( 43141-67-9) is a halogenated aromatic compound with the molecular formula C 7 H 4 Cl 2 F 2 and a molecular weight of 197.01 g/mol . It serves as a versatile and valuable building block in organic synthesis, particularly in the research and development of fine chemicals and active pharmaceutical ingredients (APIs) . Its structure, featuring both chloro and difluoromethyl substituents on the benzene ring, makes it a key intermediate for introducing specific functional groups and for studying structure-activity relationships. In scientific research, this compound is primarily valued as a synthetic intermediate. It can be utilized in cross-coupling reactions to create more complex biaryl structures or can undergo further functionalization, such as hydrolysis or nucleophilic substitution, to yield a variety of derivatives . The presence of the difluoromethyl group is of significant interest in medicinal chemistry, as fluorine incorporation can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability . Researchers employ this compound in the exploration of new pesticides, dyes, and advanced materials. Handling and Safety: This chemical requires careful handling. It is advised to be stored sealed in a dry, cool environment, ideally between 2-8°C . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZYZJBQFLOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 2,4 Dichloro 1 Difluoromethyl Benzene

The physicochemical properties of 2,4-Dichloro-1-(difluoromethyl)benzene are crucial for its handling, reactivity, and potential applications. While extensive experimental data for this specific compound is not widely available in the literature, some properties can be found from chemical suppliers or inferred from the properties of structurally similar compounds.

Table 1:

PropertyValueSource
Molecular Formula C₇H₄Cl₂F₂ aksci.com
Molecular Weight 197.01 g/mol aksci.com
CAS Number 43141-67-9 aksci.com
Physical State Not available aksci.com
Boiling Point Not available aksci.com
Melting Point Not available aksci.com
Solubility Not available aksci.com

Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 1 Difluoromethyl Benzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. In the case of 2,4-dichloro-1-(difluoromethyl)benzene, the presence of both chloro and difluoromethyl substituents introduces electronic and steric factors that control the mechanism and regioselectivity of these reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, both the chlorine atoms and the difluoromethyl group are electron-withdrawing.

The SNAr mechanism proceeds in two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substitution product.

The rate of SNAr reactions is influenced by the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex. For dihalogenated benzenes, the position of the incoming nucleophile is directed by the combined electronic effects of the substituents.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The presence of deactivating, electron-withdrawing groups such as chlorine and difluoromethyl on the benzene ring makes this compound less reactive towards electrophiles than benzene itself. minia.edu.eglibretexts.orglibretexts.org These groups decrease the electron density of the aromatic ring, making it a weaker nucleophile. minia.edu.eg

The general mechanism for EAS proceeds through the following steps:

Formation of the electrophile: A strong electrophile is generated, often with the aid of a catalyst. minia.edu.eg

Attack of the aromatic ring: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. minia.edu.eg

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg The harsh conditions often required for these reactions on deactivated rings can sometimes lead to side reactions or limitations in substrate scope.

Regioselectivity in Substitution Reactions

The directing effects of the substituents on the benzene ring determine the position of the incoming group in substitution reactions.

Nucleophilic Aromatic Substitution: The regioselectivity in SNAr reactions is primarily determined by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. In this compound, a nucleophile would preferentially attack one of the carbon atoms bearing a chlorine atom. The chlorine at the C4 position is para to the electron-withdrawing difluoromethyl group, while the chlorine at the C2 position is ortho. Both positions are activated towards nucleophilic attack. Steric hindrance from the adjacent difluoromethyl group might influence the relative rates of attack at the C2 versus the C4 position.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the chlorine atoms are ortho, para-directing deactivators, while the difluoromethyl group is a deactivating meta-director. libretexts.org The directing influence of these groups is a combination of inductive and resonance effects. The two chlorine atoms will direct incoming electrophiles to the positions ortho and para relative to themselves. The difluoromethyl group, being strongly electron-withdrawing through induction, will direct incoming electrophiles to the meta position. The final substitution pattern will be a result of the combined directing effects of all three substituents, with the positions that are least deactivated being the most likely sites of electrophilic attack. This generally leads to substitution at the C5 or C6 positions.

Coupling Reactions of Halogenated Benzenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated benzenes are common substrates for these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the palladium(0) catalyst.

The differential reactivity of the two chlorine atoms can potentially allow for selective mono- or di-functionalization by careful control of the reaction conditions, such as the choice of catalyst, ligand, base, and temperature.

In the Suzuki-Miyaura coupling of 2,4-dichloro-1-(trifluoromethyl)benzene with arylboronic acids, excellent site selectivity is observed. researchgate.net The reaction preferentially occurs at the C4-chloro position over the C2-chloro position. This regioselectivity can be attributed to the steric hindrance exerted by the trifluoromethyl group at the C1 position, which makes the C2-chloro position less accessible to the bulky palladium catalyst complex. researchgate.net It is highly probable that this compound would exhibit similar regioselectivity in Suzuki-Miyaura coupling reactions due to the comparable steric bulk of the difluoromethyl group.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components can significantly impact the reaction's efficiency and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalogenated Benzenes

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventProductYield (%)
12,4-dichloro-1-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane2-chloro-4-phenyl-1-(trifluoromethyl)benzene-
22,4-dichloro-1-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O2-chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene-

Yields are not specified in the provided search results but are generally reported to be good to excellent for these types of reactions.

The successful mono-arylation at the C4 position opens up the possibility for subsequent coupling at the C2 position with a different boronic acid, allowing for the synthesis of unsymmetrical terphenyl derivatives. researchgate.net

Other Organometallic Coupling Reactions

Beyond the widely utilized Suzuki-Miyaura coupling, this compound is a potential substrate for a variety of other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions. While specific literature examples for this exact molecule are not prevalent, its reactivity can be inferred from the established mechanisms of these transformations and the behavior of similar dihaloaromatic compounds.

The Heck reaction , which couples the aryl halide with an alkene, would be expected to proceed, with the reactivity of the C-Cl bonds being a key consideration. The general reactivity trend for halides in palladium-catalyzed reactions is I > Br > OTf > Cl, making chloroarenes less reactive and often requiring more forcing conditions or specialized catalyst systems.

The Sonogashira coupling , involving the reaction of the aryl halide with a terminal alkyne, is another important C-C bond-forming reaction. This reaction is typically robust and tolerates a wide range of functional groups. For this compound, the coupling would likely occur selectively at one of the C-Cl positions, dictated by the factors discussed in the site selectivity section below.

Copper-mediated processes also play a role in difluoromethylation chemistry. While often used to install a CF2H group, copper-based coupling reactions can also utilize difluoromethylated arenes as starting materials. rsc.org For instance, Gilman reagents (lithium diorganocuprates) are known to couple with aryl halides, suggesting potential, albeit less common, pathways for the functionalization of this compound. nih.gov

Site Selectivity in Coupling Reactions

The presence of two distinct chlorine atoms on the aromatic ring of this compound introduces the challenge and opportunity of site selectivity in cross-coupling reactions. The outcome of these reactions is governed by a combination of steric hindrance and electronic effects, which influence the rate-determining oxidative addition step of the palladium catalyst to the carbon-chlorine bond.

Electronic Effects: The difluoromethyl (CF2H) group is moderately electron-withdrawing through the inductive effect. This effect, combined with the electron-withdrawing nature of the chlorine atoms, renders the aromatic ring electron-deficient. In dihaloarenes, the position ortho to an electron-withdrawing group is generally more activated toward oxidative addition. Therefore, the C2-Cl bond is electronically activated. However, the C4-Cl bond is also activated by the inductive effect of the other chlorine atom and the difluoromethyl group.

Steric Effects: The most significant factor controlling regioselectivity in this system is likely steric hindrance. The difluoromethyl group, while smaller than a trifluoromethyl group, still exerts considerable steric bulk around the C2 position. This hinders the approach of the bulky palladium-ligand complex required for oxidative addition at the C2-Cl bond.

Studies on the closely related compound, 2,4-dichloro-1-(trifluoromethyl)benzene, have shown a strong preference for Suzuki-Miyaura coupling at the C4 position. nih.gov This selectivity is attributed to the steric hindrance posed by the CF3 group at the ortho position (C2), which makes the C4 position more accessible to the palladium catalyst. A similar outcome is expected for this compound. The catalyst system, particularly the bulkiness of the phosphine ligands, can further modulate this selectivity. nih.govrsc.orgmdpi.com For instance, very bulky ligands can enhance the selectivity for the less sterically hindered C4 position. nih.gov Conversely, in some systems involving dihalogenated heteroarenes, specific catalyst systems (e.g., involving palladium nanoparticles or different ligands) have been shown to switch the selectivity to the electronically favored but sterically more hindered position. nih.govacs.org

The general principles of site selectivity in the Suzuki-Miyaura coupling of dihalopyridines and dihalobenzenes are summarized in the table below.

Substrate FeatureFavored Position for Oxidative AdditionRationale
Electronic Activation Ortho/Para to Electron-Withdrawing GroupIncreased electrophilicity of the carbon atom.
Steric Hindrance Less sterically crowded positionEasier approach of the bulky palladium catalyst.
Ligand Bulk Reaction at the less hindered siteIncreased steric demand of the catalyst complex.

For this compound, the interplay of these factors strongly favors reaction at the C4 position.

Functional Group Transformations of the Difluoromethyl Moiety

The difluoromethyl group is not merely a static substituent but can participate in further chemical transformations, enhancing the synthetic utility of the parent molecule.

Oxidation and Reduction Potentials of the Difluoromethyl Group

The electrochemical properties of the difluoromethyl group are crucial for understanding its reactivity, particularly in redox-mediated reactions. The CF2H group is a strong electron-withdrawing moiety, which influences the oxidation and reduction potentials of the aromatic ring it is attached to.

Derivatization of the Difluoromethyl Group for Enhanced Reactivity

While often considered a stable bioisostere, the C-H bond of the difluoromethyl group can be activated for further functionalization. A key strategy involves the deprotonation of the difluoromethyl group to generate a nucleophilic difluorinated carbanion. acs.org Due to the high acidity required, this transformation typically necessitates the use of a strong base.

A reported method utilizes a combination of a Brønsted superbase and a weak Lewis acid to deprotonate Ar-CF2H compounds. acs.org This process generates a highly reactive Ar-CF2⁻ synthon, which can be trapped by a wide range of electrophiles. This approach effectively unmasks the nucleophilic character of the difluoromethyl group, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. This two-step sequence is a powerful tool for late-stage functionalization, converting the relatively inert CF2H group into a versatile reactive handle. e-century.us

The general scheme for this derivatization is shown below:

Ar-CF₂H + Strong Base/Lewis Acid → [Ar-CF₂]⁻ M⁺ → (Reaction with Electrophile E⁺) → Ar-CF₂-E

This method provides access to benzylic difluoromethylene (Ar-CF2-R) linkages, which are valuable motifs in medicinal chemistry. acs.org

Reaction Kinetics and Thermodynamics of Transformations

A quantitative understanding of the reaction rates and energetic landscapes is essential for optimizing synthetic routes and predicting product distributions.

Kinetic Characterization of Key Synthetic Steps

Oxidative Addition: This is often the rate-determining step, particularly for less reactive aryl chlorides. The rate of oxidative addition is highly dependent on the electronic nature and steric environment of the C-Cl bond. For this compound, there are two potential sites for oxidative addition.

Rate at C2-Cl vs. C4-Cl: As discussed under site selectivity, the oxidative addition at the C2 position is sterically hindered by the adjacent CF2H group. This steric repulsion increases the activation energy for the transition state, leading to a significantly slower reaction rate compared to addition at the more accessible C4 position. The reactivity of halides in this step generally follows the trend I > Br > Cl, making the cleavage of C-Cl bonds kinetically less favorable than C-Br or C-I bonds. rsc.org

Transmetalation and Reductive Elimination: The rates of these subsequent steps are influenced by the nature of the organoborane reagent and the ligands on the palladium center. The electron-withdrawing nature of the 2,4-dichloro-1-(difluoromethyl)phenyl group attached to the palladium center after oxidative addition would be expected to accelerate the rate of reductive elimination, which is the final product-forming step.

The table below summarizes the expected kinetic influences on the Suzuki-Miyaura coupling of this compound.

Mechanistic StepInfluencing Factors for this compoundExpected Kinetic Outcome
Oxidative Addition Steric hindrance at C2; C-Cl bond strength.Rate (C4-Cl) >> Rate (C2-Cl). Overall rate is slower than for corresponding bromides or iodides.
Transmetalation Nature of boronic acid and base.Generally fast.
Reductive Elimination Electron-deficient aryl group on palladium.Relatively fast, favoring product formation.

Thermodynamic Analysis of Reaction Stability

The stability of a chemical compound and its propensity to undergo certain reactions are fundamentally governed by thermodynamic principles. The change in Gibbs free energy (ΔG) for a reaction is a critical indicator of its spontaneity. A negative ΔG indicates a spontaneous process, while a positive value suggests a non-spontaneous reaction under standard conditions. The Gibbs free energy change is calculated using the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy.

Without the fundamental thermodynamic values for this compound and its potential reaction products, a quantitative thermodynamic analysis of its reaction stability is not possible. Such an analysis would require:

Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This value is essential for calculating the enthalpy change of any reaction involving the compound.

Standard Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. This is a direct measure of the compound's thermodynamic stability.

Standard Molar Entropy (S°) : A measure of the disorder or randomness of the compound. This is required to calculate the entropy change of a reaction.

Due to the absence of this data, no specific data tables or detailed research findings on the thermodynamic analysis of the reaction stability of this compound can be presented. Further experimental calorimetric studies or high-level computational chemistry calculations would be necessary to determine these fundamental thermodynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the complete atomic connectivity and understand the electronic effects exerted by the chloro and difluoromethyl substituents.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides key information about the aromatic protons and the difluoromethyl group. The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 on the benzene ring. The difluoromethyl group (CHF₂) proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

The proton attached to the difluoromethyl group (H-α) is anticipated to have a chemical shift significantly downfield, typically in the range of 6.5 - 7.5 ppm. This signal will be split into a triplet by the two adjacent fluorine atoms (a ¹JHF coupling constant of approximately 50-60 Hz is expected).

The aromatic protons are influenced by the positions of the two chlorine atoms and the difluoromethyl group.

H-3: This proton is ortho to the difluoromethyl group and meta to a chlorine atom. Its signal is expected to be a doublet.

H-5: This proton is positioned between the two chlorine atoms (ortho to one, meta to the other). It is expected to appear as a doublet of doublets.

H-6: This proton is ortho to a chlorine atom and meta to the difluoromethyl group. Its signal is predicted to be a doublet.

The predicted chemical shifts and coupling constants are detailed in the table below.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-α (CHF₂)6.5 - 7.5t¹JHF ≈ 50-60
H-3~7.6d³JHH ≈ 2.0
H-5~7.4dd³JHH ≈ 8.5, ⁴JHH ≈ 2.0
H-6~7.5d³JHH ≈ 8.5

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl and F).

C-1 (C-CHF₂): The carbon attached to the difluoromethyl group will be significantly affected by the fluorine atoms and is expected to appear as a triplet due to ¹JCF coupling.

C-2 & C-4 (C-Cl): The carbons bonded to chlorine atoms will be deshielded, appearing at a downfield chemical shift.

C-3, C-5, C-6: These carbons will resonate in the typical aromatic region, with their specific shifts determined by the cumulative electronic effects of the substituents.

CHF₂: The carbon of the difluoromethyl group itself will show a prominent triplet with a large one-bond carbon-fluorine coupling constant (¹JCF).

CarbonPredicted δ (ppm)Predicted Multiplicity (¹³C-¹⁹F Coupling)
C-1135 - 140t
C-2132 - 136s
C-3128 - 132s
C-4130 - 134s
C-5127 - 131s
C-6129 - 133s
CHF₂110 - 115t (¹JCF ≈ 240 Hz)

Fluorine (¹⁹F) NMR for Fluorine Environment Differentiation

Fluorine-19 is a highly sensitive nucleus for NMR, making ¹⁹F NMR an excellent tool for characterizing fluorinated compounds. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

This signal should appear as a doublet, resulting from the coupling to the single proton of the difluoromethyl group (¹JFH). The chemical shift of organofluorine compounds can vary widely, but for a CHF₂ group attached to an aromatic ring, the shift is typically observed in the range of -110 to -130 ppm relative to a CFCl₃ standard.

Fluorine NucleiPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
CHF₂-110 to -130d¹JFH ≈ 50-60

Application of GIAO Method for Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational quantum chemistry approach used to predict NMR chemical shifts with high accuracy. nih.gov This method is particularly valuable for complex molecules like this compound, where the interplay of electronic effects from multiple halogen substituents can make empirical prediction challenging.

The GIAO method involves calculating the magnetic shielding tensors for each nucleus within the molecule. hmdb.ca By performing these calculations at a suitable level of theory (e.g., using Density Functional Theory, DFT), it is possible to obtain theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predicted values can then be compared with experimental data to confirm structural assignments. sigmaaldrich.com For molecules where experimental data is scarce, GIAO calculations provide a reliable estimation of the expected NMR spectrum, aiding in the identification and characterization of novel compounds. researchgate.net The accuracy of the prediction can be improved by using appropriate basis sets and considering solvent effects.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components. Key expected vibrational modes include C-H stretching from the aromatic ring and the difluoromethyl group, C-F stretching, C-Cl stretching, and aromatic C=C ring stretching.

The C-F bonds will give rise to strong absorption bands, typically in the 1100-1000 cm⁻¹ region. The aromatic C-Cl stretching vibrations are expected in the fingerprint region, usually below 800 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will also produce characteristic C-H out-of-plane bending bands.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CHF₂)3020 - 2980Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1100 - 1000Strong
C-Cl Stretch800 - 600Strong
C-H Out-of-Plane Bending900 - 800Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of its structure.

For this compound, the FT-Raman spectrum is expected to be complex due to its low symmetry. The vibrational modes will include C-H stretching, C-C stretching and bending modes of the benzene ring, C-Cl stretching, and vibrations associated with the difluoromethyl (-CHF₂) group.

In the absence of direct experimental spectra, Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies. researchgate.netijstr.orgnih.gov A typical computational approach would involve geometry optimization of the molecule followed by a frequency calculation at a specified level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated harmonic frequencies are often scaled to better match experimental values.

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound (Illustrative)

Predicted Wavenumber (cm⁻¹) Vibrational Assignment
~3100 Aromatic C-H Stretch
~1600 Aromatic C=C Stretch
~1280 C-H in-plane bend
~1150 C-F Stretch (CHF₂)
~830 Ring Breathing Mode
~750 C-Cl Stretch

Note: This table is illustrative and based on general frequency regions for similar functional groups. Actual values would require specific DFT calculations.

Total Energy Distribution (TED) Analysis for Vibrational Assignments

The assignment of calculated vibrational frequencies to specific molecular motions can be challenging, especially for complex molecules where different vibrations can be coupled. Total Energy Distribution (TED) analysis is a computational method used to provide a quantitative assignment of the vibrational modes. ijstr.org It partitions the potential energy of each normal mode into contributions from the internal coordinates (bond stretches, angle bends, torsions), thus clarifying the nature of the vibration.

For this compound, a TED analysis would be essential to accurately assign the vibrations of the dichlorinated benzene ring and the difluoromethyl group, and to understand the extent of mixing between these modes. For example, ring deformation modes are often coupled with the C-Cl and C-CHF₂ stretching vibrations. A TED analysis would quantify these contributions, leading to a more reliable interpretation of the FT-Raman spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. The substitution pattern with chlorine atoms and a difluoromethyl group will influence the energy of these transitions and thus the position of the λmax.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra, including the excitation energies (which can be converted to λmax), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO → LUMO). nih.govgaussian.com For this compound, TD-DFT calculations would likely predict several π → π* transitions in the 200-300 nm range.

Table 2: Predicted Electronic Transitions for this compound (Illustrative)

Predicted λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
~280 Low HOMO-1 → LUMO π → π*
~255 Moderate HOMO → LUMO π → π*

Note: This table is illustrative. Actual values would require specific TD-DFT calculations.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the fragments, which provides a unique fingerprint for identification.

Key fragmentation patterns would likely involve:

Loss of a chlorine atom: [M-Cl]⁺

Loss of the difluoromethyl group: [M-CHF₂]⁺

Formation of dichlorophenyl cations.

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms, and M and M+2 peaks for fragments with one chlorine atom, aiding in the identification process.

Table 3: Expected Mass Fragments in the Electron Ionization (EI) Mass Spectrum of this compound (Illustrative)

m/z Possible Fragment
196 [C₇H₄Cl₂F₂]⁺ (Molecular Ion)
161 [C₇H₄ClF₂]⁺
145 [C₇H₄Cl₂]⁺

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS.

While this compound is likely amenable to GC-MS, LC-MS could also be employed for its analysis, especially in complex matrices. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a typical approach for separation.

The separated compound would then be introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Since the molecule lacks easily ionizable functional groups, APCI might be more effective. The resulting mass spectrum would provide molecular weight information and, with tandem MS (MS/MS), structural information through collision-induced dissociation. This allows for highly sensitive and selective detection and identification.

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. The geometric arrangement of these spots provides detailed information about the crystal lattice and the structure of the molecule within it.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to establish its three-dimensional structure in the solid state. This analysis would reveal the conformation of the molecule, including the orientation of the difluoromethyl group relative to the dichlorinated benzene ring. However, no published studies containing the results of such an analysis for this specific compound were identified.

Crystallographic Data Interpretation (Bond Lengths, Angles, Dihedral Angles, Intermolecular Interactions)

The interpretation of crystallographic data allows for a detailed understanding of the molecule's geometry and how it interacts with neighboring molecules in the crystal lattice. This includes precise measurements of bond lengths, the angles between bonds, and the torsional or dihedral angles that define the molecule's shape. Furthermore, this analysis would elucidate any intermolecular interactions, such as halogen bonding or other non-covalent forces, that dictate the crystal packing. Without the foundational diffraction data, a discussion of these structural parameters for this compound remains speculative.

Table of Compounds

Strategic Approaches to Difluoromethylation of Chlorinated Benzenes

The direct introduction of a difluoromethyl group onto a chlorinated benzene (B151609) ring can be achieved through several strategic pathways, each with its own set of advantages and challenges. These methods can be broadly categorized into electrophilic, nucleophilic, and radical difluoromethylation, with more recent advancements leveraging photoredox catalysis and electrochemical techniques.

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic "CF2H+" equivalent. While less common than other approaches for this specific transformation due to the electron-withdrawing nature of the chlorine atoms on the benzene ring, which deactivates it towards electrophilic attack, specialized reagents can be employed.

One conceptual approach involves the use of S-(difluoromethyl)diarylsulfonium salts. These reagents can generate a difluoromethyl cation or a related electrophilic species capable of reacting with a pre-functionalized 2,4-dichlorophenyl nucleophile, such as an organometallic species. However, direct C-H functionalization of 2,4-dichlorobenzene via this method is challenging and often requires harsh conditions with low efficiency.

Nucleophilic Difluoromethylation Pathways

Nucleophilic difluoromethylation is a more prevalent strategy for the synthesis of 2,4-dichloro-1-(difluoromethyl)benzene. This approach typically involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic 2,4-dichlorophenyl precursor.

A common and effective method is the conversion of 2,4-dichlorobenzaldehyde (B42875) to the target compound. This transformation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which facilitate the deoxygenative fluorination of the aldehyde.

Another powerful nucleophilic approach involves the use of organometallic reagents. For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can act as a nucleophilic difluoromethyl source in palladium-catalyzed cross-coupling reactions with 1-bromo-2,4-dichlorobenzene (B72097) or 1-chloro-2,4-dichlorobenzene. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields in these reactions.

Below is a data table summarizing representative conditions for the palladium-catalyzed nucleophilic difluoromethylation of 2,4-dichloroaryl halides.

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
1-bromo-2,4-dichlorobenzenePd(dba)2BrettPhosCsFToluene (B28343)100~75
1-chloro-2,4-dichlorobenzenePd(PtBu3)2-K3PO4Dioxane120~60

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Radical Difluoromethylation Protocols

Radical difluoromethylation offers a versatile and often milder alternative for the synthesis of fluorinated aromatics. These methods involve the generation of a difluoromethyl radical (•CF2H), which then reacts with a suitable 2,4-dichlorophenyl precursor.

A variety of reagents can serve as sources for the difluoromethyl radical, including zinc difluoromethanesulfinate (DFMS, Baran's reagent). enamine.net In a typical protocol, the radical is generated in the presence of an oxidant and then adds to the aromatic ring. For direct C-H difluoromethylation of 2,4-dichlorobenzene, this method can be effective, although regioselectivity can be a challenge.

Alternatively, a pre-functionalized 2,4-dichlorophenyl derivative, such as an aryl iodide, can be used in a copper-catalyzed reaction with a difluoromethyl radical precursor. researchgate.net This approach offers greater control over the reaction site.

The following table provides an overview of a typical radical difluoromethylation reaction.

PrecursorRadical SourceInitiator/CatalystSolventTemp. (°C)Yield (%)
2,4-dichloroiodobenzeneZn(SO2CF2H)2t-BuOOHDCM/H2O25~65

Note: Yields are approximate and can vary based on specific reaction conditions.

Photoredox Catalysis in C-F Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, making it highly suitable for difluoromethylation reactions. nih.govresearchgate.netrsc.org In this approach, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor.

This method can be applied to the direct C-H functionalization of 2,4-dichlorobenzene, although achieving high regioselectivity remains a key research area. researchgate.net More commonly, photoredox catalysis is coupled with a transition metal catalyst, such as nickel or copper, to facilitate the cross-coupling of a 2,4-dichloroaryl halide with a difluoromethyl source. nih.gov

A representative photoredox-catalyzed difluoromethylation is outlined in the table below.

Aryl HalidePhotocatalystMetal CatalystCF2H SourceSolventLight SourceYield (%)
1-bromo-2,4-dichlorobenzeneIr(ppy)3NiCl2(glyme)CF3SO2NaDMFBlue LED~70

Note: Yields are approximate and can vary based on specific reaction conditions.

Electrochemical Approaches to Fluorination

Electrochemical synthesis offers a green and efficient alternative for fluorination reactions, as it often avoids the need for harsh chemical oxidants or reductants. rsc.org In the context of synthesizing this compound, electrochemical methods can be employed to generate difluoromethyl radicals from readily available precursors like sodium difluoromethanesulfinate (CF2HSO2Na).

The electrochemically generated •CF2H radical can then participate in a C-H functionalization reaction with 2,4-dichlorobenzene. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, are critical parameters that influence the efficiency and selectivity of the process. While still an emerging area, electrochemical difluoromethylation holds significant promise for the sustainable synthesis of fluorinated aromatic compounds. rsc.org

Preparation of Precursor Scaffolds for Difluoromethylation

The successful synthesis of this compound often relies on the availability of appropriately functionalized precursor scaffolds. The choice of precursor is dictated by the chosen difluoromethylation strategy.

2,4-Dichlorobenzaldehyde: This is a key precursor for nucleophilic difluoromethylation via deoxygenative fluorination. It can be prepared through the oxidation of 2,4-dichlorotoluene (B165549) or the hydrolysis of 2,4-dichlorobenzal chloride. nih.gov

2,4-Dichlorophenyl Halides: Aryl halides such as 1-bromo-2,4-dichlorobenzene and 1-iodo-2,4-dichlorobenzene are common starting materials for transition-metal-catalyzed cross-coupling reactions, including nucleophilic, radical, and photoredox-catalyzed difluoromethylations. These can be synthesized from 2,4-dichloroaniline (B164938) via Sandmeyer-type reactions.

2,4-Dichlorophenylboronic Acid: This boronic acid is a versatile precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a suitable difluoromethylating agent. It can be prepared from 1-bromo-2,4-dichlorobenzene via lithiation followed by reaction with a trialkyl borate.

2,4-Dichlorophenyl Grignard Reagent: The Grignard reagent, 2,4-dichlorophenylmagnesium bromide, can be prepared from 1-bromo-2,4-dichlorobenzene and magnesium turnings. This organometallic species can then be reacted with an electrophilic difluoromethylating agent to introduce the –CF2H group.

The following table summarizes the preparation of these key precursor scaffolds.

Precursor ScaffoldStarting MaterialKey ReagentsTypical Yield (%)
2,4-Dichlorobenzaldehyde2,4-DichlorotolueneMnO2, H2SO4~85
1-Bromo-2,4-dichlorobenzene2,4-DichloroanilineNaNO2, HBr, CuBr~80
2,4-Dichlorophenylboronic Acid1-Bromo-2,4-dichlorobenzenen-BuLi, B(OiPr)3, H3O+~70
2,4-Dichlorophenylmagnesium Bromide1-Bromo-2,4-dichlorobenzeneMg, THF~90 (in solution)

Note: Yields are approximate and can vary depending on the specific experimental conditions.

Regioselective Chlorination of Substituted Toluene Derivatives

The regioselective chlorination of toluene derivatives is a foundational step in the synthesis of this compound. The primary challenge lies in controlling the position and extent of chlorination on both the aromatic ring and the methyl side-chain.

One effective method for achieving regioselectivity is the use of the KHSO₅–KCl system in a mixed solvent system. The choice of solvent plays a crucial role in directing the chlorination. For instance, chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) favor α-chlorination (side-chain chlorination), leading to the formation of benzyl (B1604629) chloride derivatives with selectivities greater than 81%. rsc.org Conversely, water-miscible polar solvents like ethanol, methanol, and acetonitrile (B52724) promote aromatic chlorination, yielding chlorotoluene with selectivities ranging from 61–86%. rsc.org This catalyst-free approach offers an environmentally friendly and highly regioselective method for producing the desired chlorinated toluene precursors. rsc.org

Another approach involves the direct chlorination of fluorinated toluenes. The synthesis of mono- and difluorobenzyl chlorides can be achieved through the chlorination of the corresponding mono- and difluorotoluenes using reagents like carbon tetrachloride (CCl₄) and tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of iron-containing catalysts. dntb.gov.ua This method is particularly useful for synthesizing precursors where the fluorine atoms are already in place.

Visible light-induced chlorination has also emerged as a powerful tool for regioselective side-chain chlorination. This metal-free process can utilize N,N-dichloroacetamide as a chlorinating agent, offering a sustainable alternative to traditional methods that often require harsh conditions and produce undesirable byproducts. mdpi.com

Nitration and Fluorination of Dichlorobenzene Isomers

An alternative synthetic pathway to this compound begins with dichlorobenzene isomers. This multi-step process involves nitration, fluorination, and subsequent chlorination to arrive at the target structure.

A patented process describes the synthesis of 2,4-dichlorofluorobenzene starting from a mixture of o- and p-dichlorobenzene. google.com The initial step is the nitration of this mixture using a combination of nitric and sulfuric acids. The resulting dichloronitrobenzene mixture is then subjected to fluorination. In this step, the nitro- and chloro-substituted benzene ring undergoes nucleophilic aromatic substitution with a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction yields a mixture of fluorochloronitrobenzene isomers. The final step involves a denitrative chlorination, where the nitro group is replaced by a chlorine atom upon treatment with chlorine gas at elevated temperatures. google.com While this process yields a related compound, the principles of introducing fluorine and chlorine atoms to a pre-existing dichlorinated ring are directly applicable to the synthesis of more complex molecules like this compound.

The introduction of the difluoromethyl group can be envisioned as a subsequent modification of a suitably functionalized dichlorofluorobenzene or a related intermediate.

Side-Chain Chlorination Techniques for Benzyl Halides

The conversion of the methyl group of 2,4-dichlorotoluene into a difluoromethyl group often proceeds through a trichloromethyl intermediate, which is then partially fluorinated. Therefore, the selective side-chain chlorination of 2,4-dichlorotoluene to 2,4-dichlorobenzotrichloride is a critical step.

This transformation is typically achieved through radical chlorination, initiated by UV light or a radical initiator. The reaction conditions must be carefully controlled to favor the exhaustive chlorination of the methyl group while minimizing further chlorination of the aromatic ring. The use of specific solvents, as discussed in section 2.2.1, can aid in directing the chlorination to the side chain. rsc.org

Once 2,4-dichlorobenzotrichloride is obtained, it can be converted to 2,4-dichloro-1-(trifluoromethyl)benzene by reaction with a fluorinating agent. A subsequent reduction or a different synthetic approach would be necessary to obtain the desired difluoromethyl group.

Catalytic Systems in Synthesis of this compound and Related Compounds

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to this compound. Lewis acid, phase transfer, and chiral catalysis are particularly important in various key transformations.

Lewis Acid Catalysis in Halogenation and Fluorination

Lewis acids are instrumental in facilitating both the chlorination of the aromatic ring and the fluorination of the side chain. In electrophilic aromatic chlorination, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) polarize the Cl-Cl bond of molecular chlorine, generating a more potent electrophile that can attack the electron-rich aromatic ring.

In the context of fluorination, Lewis acids are crucial for activating fluorinating agents. For instance, the fluorination of a trichloromethyl group to a trifluoromethyl group can be catalyzed by antimony pentachloride (SbCl₅) in the presence of hydrogen fluoride (HF). The Lewis acid coordinates to the chlorine atoms, facilitating their displacement by fluoride ions.

Phase Transfer Catalysis in Synthetic Transformations

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. This is particularly relevant for fluorination reactions, where an inorganic fluoride salt (solid phase) needs to react with an organic substrate (organic phase).

PTC has been successfully employed for difluoromethylation reactions. For example, difluorocarbene, generated from chlorodifluoromethane (B1668795) in a biphasic system with concentrated aqueous sodium hydroxide, can react with C-H acids in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC) to yield C-difluoromethylated products. researchgate.net

Furthermore, asymmetric α-electrophilic difluoromethylation of β-keto esters has been achieved with high enantioselectivity using cinchona-derived phase-transfer catalysts. rsc.org This demonstrates the potential of PTC to not only facilitate the reaction but also to control its stereochemistry.

Chiral Catalysis in Asymmetric Synthesis of Related Intermediates

While this compound itself is an achiral molecule, the synthesis of chiral derivatives or more complex chiral molecules containing this moiety often requires asymmetric synthesis. Chiral catalysis is essential for establishing stereocenters with high enantiomeric excess.

As mentioned previously, chiral phase-transfer catalysis can be used for the enantioselective α-electrophilic difluoromethylation of β-keto esters. rsc.org In this process, a chiral catalyst, such as a modified cinchona alkaloid, forms a chiral ion pair with the enolate of the β-keto ester, directing the attack of the electrophilic difluoromethylating agent to one face of the enolate, thereby inducing asymmetry. The resulting chiral β-keto esters, bearing a difluoromethyl group, are valuable intermediates for the synthesis of more complex, biologically active molecules. This highlights the importance of chiral catalysis in creating stereochemically defined building blocks that can be further elaborated into a wide range of chiral compounds.

Ruthenium and Iridium Complexes in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild methodology for organic synthesis, with ruthenium and iridium-based complexes playing a central role. nih.gov These catalysts are adept at facilitating single-electron transfer (SET) processes upon irradiation with visible light, enabling the generation of radical intermediates under gentle conditions. beilstein-journals.org This approach is highly applicable for the synthesis of this compound through the generation of a difluoromethyl radical (•CF2H) from a suitable precursor.

The most commonly employed photocatalysts for such transformations include ruthenium(II) polypyridine complexes, like [Ru(bpy)₃]²⁺, and cyclometalated iridium(III) complexes, such as fac-Ir(ppy)₃. beilstein-journals.org These metal complexes possess favorable photochemical and electrochemical properties, including broad absorption bands in the visible spectrum, high stability, and long-lived photoexcited states. nih.gov

The general mechanism for a photoredox-catalyzed difluoromethylation involves the following steps:

Excitation: The metal complex catalyst (e.g., [Ru(bpy)₃]²⁺) absorbs a photon of visible light, promoting it to an excited state ([Ru(bpy)₃]²⁺*).

Electron Transfer: The excited-state catalyst engages in a single-electron transfer with a difluoromethyl source. For instance, it can reduce a precursor like bromodifluoromethane (B75531) or oxidize a source such as difluoroacetic acid to generate the •CF2H radical. beilstein-journals.org

Radical Addition: The highly reactive difluoromethyl radical adds to a suitable aromatic precursor, such as a 2,4-dichlorobenzene derivative.

Catalyst Regeneration: The catalyst is returned to its original oxidation state through a subsequent redox event, completing the catalytic cycle.

The selection of the specific catalyst can be tuned to match the redox potential of the difluoromethyl precursor, allowing for high efficiency and selectivity in the radical generation step. nih.gov This methodology provides a direct and atom-economical route to introduce the difluoromethyl group onto the dichlorinated benzene ring.

Table 1: Properties of Common Ruthenium and Iridium Photoredox Catalysts
CatalystCommon NameExcited-State Potential (V vs. SCE)Application Notes
Tris(2,2'-bipyridine)ruthenium(II)[Ru(bpy)₃]²⁺-0.81Widely used for reductive quenching cycles; suitable for generating radicals from sources like CF₃I or CF₃SO₂Cl. beilstein-journals.org
Tris(2-phenylpyridine)iridium(III)fac-Ir(ppy)₃-1.73Strongly reducing excited state; effective for activating challenging substrates through reductive SET processes. beilstein-journals.org

Reaction Optimization and Process Development for Scalable Synthesis

Moving from laboratory-scale discovery to industrial production requires robust reaction optimization and process development. For the synthesis of this compound, key considerations include the use of modern reactor technology, control over reaction selectivity, and maximization of product yield.

Continuous Flow Reactor Applications

Flow chemistry has become an enabling technology for organic synthesis, particularly for reactions that are challenging to scale up in traditional batch reactors. mit.edu The synthesis of fluorinated compounds, which may involve gaseous reagents or highly energetic intermediates, can benefit significantly from the implementation of continuous flow systems. mit.edu A basic flow setup consists of pumps that deliver reagent solutions through a microreactor, which can be a coil, chip, or packed bed. mit.edumit.edu

The advantages of using continuous flow reactors for a difluoromethylation reaction include:

Enhanced Safety: Continuous processing minimizes the volume of hazardous materials at any given time and allows for superior temperature control, mitigating risks associated with exothermic reactions.

Improved Reagent Handling: For reactions involving gaseous reagents like a difluoromethyl source, flow reactors provide excellent gas-liquid mixing and interfacial contact, which is often a limiting factor in batch processes. mit.edu

Precise Control: Key parameters such as residence time, temperature, and pressure can be controlled with high precision, leading to more consistent product quality and yield. illinois.edu

Photochemical Efficiency: In photoredox catalysis, the high surface-area-to-volume ratio of microreactors ensures uniform irradiation and efficient light penetration, which can dramatically reduce reaction times compared to batch systems. researchgate.net

By leveraging a continuous flow setup, the synthesis of this compound can be made more efficient, safer, and more easily scalable.

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Photochemical Process
ParameterBatch ReactorContinuous Flow Reactor
Light PenetrationLimited, decreases with scale (Beer-Lambert Law)High and uniform due to short path length. researchgate.net
Heat TransferLimited by surface area, potential for hot spotsExcellent, high surface-area-to-volume ratio.
ScalabilityDifficult, requires re-optimizationStraightforward, typically by running longer ("scaling out"). mit.edu
SafetyHigher risk due to large volumes of reagentsInherently safer with small internal volumes.

Control of Byproduct Formation and Selectivity Enhancement

Key strategies for enhancing selectivity include:

Solvent Selection: The choice of solvent can have a profound impact on reaction pathways and product distribution. In analogous syntheses of related chlorinated aromatic compounds, changing the solvent from acetonitrile to tetrahydrofuran (B95107) (THF) has been shown to significantly alter conversion rates and the ratio of desired product to byproducts. chemrxiv.org

Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential. In radical-based difluoromethylation reactions, using an excess of the radical source could lead to multiple additions or other side reactions. beilstein-journals.org Optimization studies on similar processes have demonstrated that deviations from the ideal stoichiometry can lead to diminished yields. beilstein-journals.org

Catalyst Choice: The catalyst can influence the regioselectivity of the reaction. In copper-catalyzed cycloadditions for preparing related triazoles, the use of a Cu(I) salt resulted in the exclusive formation of the 1,4-disubstituted regioisomer, with no 1,5-disubstituted byproduct being formed. nih.gov A similar catalyst-driven selectivity can be targeted in the synthesis of this compound.

Table 3: Illustrative Effect of Solvent on Conversion and Product Ratio in a Related Synthesis chemrxiv.org
SolventConversion (%)Product Ratio (Desired:Byproduct A:Byproduct B)
Acetonitrile (MeCN)High72:19:6
Tetrahydrofuran (THF)ModerateImproved selectivity for the desired product
Dimethylformamide (DMF)LowPrimarily recovered starting material

Yield Maximization Strategies

Maximizing the isolated yield of this compound is a primary goal of process development. This is achieved through systematic optimization of various reaction parameters.

Effective strategies for yield maximization include:

Temperature and Time Optimization: Every reaction has an optimal temperature profile. For radical reactions, initiation and propagation rates are temperature-dependent. In a visible-light promoted cyclization to form difluoromethylated products, room temperature was found to be optimal, while in a flow synthesis, a lower temperature (-40 °C) and longer residence time (57 min) were required for complete consumption of the limiting reagent. beilstein-journals.orgmit.edu

Solvent Effects: As noted for selectivity, the solvent can also directly impact yield. In the large-scale synthesis of a related molecule, switching the solvent to THF improved the yield to 76%, whereas other solvents like DMF resulted in no product formation. chemrxiv.org

A systematic approach, often employing Design of Experiments (DoE), is used to screen these parameters and identify the optimal conditions for maximizing the yield of the final product.

Table 4: Impact of Reaction Parameters on Yield in an Analogous Difluoromethylation beilstein-journals.org
Parameter VariedConditionIsolated Yield (%)
Standard ConditionsPIDA (1.5 eq), CF₂HCOOH (3.0 eq), THF, N₂85
SolventDCM72
DMF45
Reagent AmountPIDA (1.2 eq)75
CF₂HCOOH (2.0 eq)68
AtmosphereAir35

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT calculations are widely employed to predict a range of molecular properties, providing insights that are complementary to experimental data. nih.gov While specific DFT studies focusing exclusively on 2,4-Dichloro-1-(difluoromethyl)benzene are not prevalent in the surveyed literature, the following sections describe the standard analyses that would be performed to characterize this molecule.

The first step in most computational studies is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.comresearchgate.net For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to calculate the equilibrium geometry. karazin.ua

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net In the case of this compound, this analysis would reveal the precise lengths of the C-C, C-H, C-Cl, C-F, and C-CFH2 bonds, as well as the angles between them. It would also show the slight distortions from a perfectly planar hexagonal benzene (B151609) ring caused by the electron-withdrawing chlorine and difluoromethyl substituents. researchgate.net The conformation of the difluoromethyl group relative to the benzene ring would also be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound. This table is illustrative of the data that would be generated from a DFT geometry optimization calculation.

ParameterBond/AtomsCalculated Value (DFT/B3LYP)
Bond Lengths
C-Cl (at C2)~1.74 Å
C-Cl (at C4)~1.74 Å
C-C (ring avg.)~1.39 Å
C-H (ring avg.)~1.08 Å
C-(CFH2)~1.51 Å
C-F (avg.)~1.36 Å
Bond Angles
C1-C2-C3~121°
C3-C4-C5~119°
F-C-F~108°
Dihedral Angle
C2-C1-C(FH2)-H~60°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A DFT calculation for this compound would provide the energies of these orbitals and visualize their shapes. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this molecule, the electron-withdrawing nature of the chlorine and difluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The analysis would also map the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table illustrates the typical output for an FMO analysis.

ParameterCalculated Value (eV)
HOMO Energy (EHOMO)-7.25
LUMO Energy (ELUMO)-1.15
HOMO-LUMO Gap (ΔE)6.10

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map plots the electrostatic potential onto the electron density surface of the molecule. nih.gov

Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the highly electronegative chlorine and fluorine atoms, and a relatively positive or electron-deficient region on the π-system of the benzene ring due to the strong inductive effect of the substituents. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). ijnc.ir It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov

For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effects of the halogen substituents. It would also identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could show hyperconjugative interactions between the lone pairs of the chlorine and fluorine atoms and the antibonding orbitals of the benzene ring, which contribute to the molecule's stability. The analysis also describes the hybridization of each atomic orbital, confirming the sp² hybridization of the ring carbons and sp³ hybridization of the difluoromethyl carbon. ijnc.ir

DFT calculations are highly effective for predicting the vibrational frequencies of a molecule. nih.gov These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes. niscpr.res.in Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsion of bonds. rasayanjournal.co.in

A vibrational analysis for this compound would produce a list of vibrational modes and their corresponding frequencies and intensities. nih.gov This theoretical spectrum would be expected to show characteristic peaks for C-H stretching, C-C ring stretching, C-Cl stretching, C-F stretching, and various bending modes. Comparing the computed spectrum with an experimental one allows for a confident assignment of the observed spectral bands. niscpr.res.in

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound. This table provides an example of data obtained from vibrational frequency calculations.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H Stretch (Aromatic)3100 - 3050
C-H Stretch (Aliphatic)2980 - 2950
C=C Stretch (Ring)1600 - 1450
C-F Stretch1150 - 1050
C-Cl Stretch750 - 650

Non-linear optical (NLO) materials are important in technologies like telecommunications and optical computing. Computational methods can predict the NLO properties of molecules. rsc.org Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). unibo.it Molecules with significant NLO properties often possess a strong donor-acceptor framework, leading to a large change in dipole moment upon excitation. acs.org

Quantum Chemical Methods

Quantum chemical methods are fundamental in determining the electronic structure and energy of molecules. These calculations offer a foundational understanding of the molecule's reactivity and physical properties based on the principles of quantum mechanics.

Ab initio and semi-empirical methods are two primary approaches in quantum chemistry for studying molecular systems. Ab initio methods derive results from first principles, using only fundamental physical constants, without relying on experimental data. Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods provide a high level of theory to approximate solutions to the Schrödinger equation, offering accurate predictions of molecular geometries, energies, and electronic properties. However, their high computational cost can limit their application to smaller molecules.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them significantly faster and suitable for larger molecules. The Austin Model 1 (AM1) is a notable semi-empirical method that provides a balance between computational speed and accuracy for many organic molecules. While less precise than high-level ab initio calculations, AM1 can offer valuable qualitative insights into molecular structure and reactivity. For a molecule like this compound, these methods can be used to optimize the molecular geometry and calculate electronic properties, such as charge distribution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

Computational Thermochemistry

Computational thermochemistry focuses on the prediction of thermodynamic properties of molecules using theoretical methods. These calculations are invaluable for chemical process design and for understanding the stability and reactivity of compounds.

Quantum chemistry calculations can be used to predict standard thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (ΔH). These properties are typically calculated based on the vibrational frequencies obtained from quantum mechanical calculations (often using Density Functional Theory, DFT). By analyzing the vibrational, rotational, and translational contributions to the molecular partition function, it is possible to compute these thermodynamic quantities with reasonable accuracy. For this compound, these predicted values provide essential data for chemical engineering applications and for assessing the molecule's stability under various conditions.

Below is an interactive table summarizing the types of thermodynamic properties that can be predicted for this compound using computational methods.

Thermodynamic PropertySymbolDescriptionComputational Approach
Ideal Gas Heat CapacityCp,gasThe amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure.Calculated from vibrational, rotational, and translational partition functions derived from quantum chemical frequency calculations.
Standard Enthalpy of FormationΔfH°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Often predicted using high-accuracy ab initio or DFT methods combined with isodesmic or atomization reactions.
Standard Molar EntropyA measure of the randomness or disorder of one mole of the substance at standard conditions.Derived from statistical mechanics using molecular parameters (geometry, vibrational frequencies) from quantum calculations.

2,4 Dichloro 1 Difluoromethyl Benzene As a Synthetic Intermediate and Building Block

Role in Complex Organic Synthesis

2,4-Dichloro-1-(difluoromethyl)benzene is a versatile synthetic intermediate, valued for its specific arrangement of reactive sites and the presence of the electron-withdrawing difluoromethyl group. This combination of features allows it to serve as a foundational component in the construction of more complex molecular architectures.

Precursor for Trifluoromethylated Analogues

While the direct oxidation of a difluoromethyl (-CHF2) group to a trifluoromethyl (-CF3) group on an aromatic ring is a challenging transformation and not a common synthetic route, this compound serves as a key precursor for molecules that are structural analogues to trifluoromethylated compounds. In medicinal and agrochemical research, the difluoromethyl group is often explored as a bioisostere of hydroxyl, thiol, or amine groups and as a lipophilic alternative to the trifluoromethyl group itself. nih.govresearchgate.net Therefore, this compound is a critical starting material for synthesizing complex difluoromethylated molecules that are studied alongside their trifluoromethyl counterparts to fine-tune a molecule's physicochemical and biological properties. nih.gov The primary value of this compound lies in its use as a building block to introduce the Ar-CHF2 moiety, rather than as a direct precursor to an Ar-CF3 group.

Intermediate in the Synthesis of Substituted Aryl Ethers

The presence of two chlorine atoms and the strongly electron-withdrawing difluoromethyl group makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions to form substituted aryl ethers. libretexts.orglibretexts.org The difluoromethyl group at the C-1 position activates the chlorine atom at the C-4 position (para), making it susceptible to attack by nucleophiles like phenoxides. libretexts.org The chlorine at the C-2 position (ortho) is less reactive due to steric hindrance from the adjacent -CHF2 group.

This selectivity allows for the controlled synthesis of diaryl ethers. The reaction typically proceeds by treating this compound with a desired phenol (B47542) in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent. libretexts.orgnih.gov

Reactant 1Reactant 2ConditionsProduct
This compoundSubstituted Phenol (Ar-OH)Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat2-Chloro-4-phenoxy-1-(difluoromethyl)benzene

Building Block for Polyhalogenated Aromatics

As a di-chlorinated compound itself, this compound is an intrinsic building block for more complex polyhalogenated aromatic systems. Its primary utility in this context is through cross-coupling reactions where it can be linked to other halogenated aromatic or heteroaromatic rings. For instance, through selective cross-coupling at one of its chloro-positions (typically the more reactive C-4 position), the molecule can be incorporated into a larger structure that contains multiple halogen atoms derived from both coupling partners. This approach is fundamental in creating specialty chemicals and materials where the degree and position of halogenation are critical for the target properties.

Intermediate for Heterocyclic Compounds

Advanced Derivatization for Specialty Chemicals

The strategic placement of functional groups on this compound allows for advanced derivatization, particularly in the synthesis of high-value biaryl and terphenyl compounds used in materials science and medicinal chemistry.

Synthesis of Biaryl and Terphenyl Compounds

The synthesis of biaryl and terphenyl structures from this compound is effectively achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netthieme-connect.de Detailed studies on the closely related analogue, 2,4-dichloro-1-(trifluoromethyl)benzene, have demonstrated excellent site-selectivity in these reactions, a principle that directly applies to the difluoromethyl compound due to similar steric and electronic influences. researchgate.netthieme-connect.de

The chlorine atom at the C-4 position is significantly more reactive towards oxidative addition to the palladium catalyst than the chlorine at C-2. This selectivity is attributed to the steric hindrance imposed by the bulky difluoromethyl group at C-1, which shields the C-2 position from the catalyst complex. researchgate.net This allows for the controlled, stepwise synthesis of complex aromatic systems.

Synthesis of Biaryl Compounds (Mono-arylation): By using a controlled amount (e.g., 1.0-1.3 equivalents) of an arylboronic acid, selective coupling occurs at the C-4 position, yielding 2-chloro-4-aryl-1-(difluoromethyl)benzene derivatives in good yields. researchgate.net

Reactant 1Reactant 2 (1.3 equiv.)Catalyst/ConditionsProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Cs₂CO₃), Solvent (e.g., 1,4-Dioxane), 80-90°C4-Aryl-2-chloro-1-(difluoromethyl)benzene

Synthesis of Terphenyl Compounds (Di-arylation): Symmetrical terphenyl compounds can be synthesized by using an excess (e.g., >2.5 equivalents) of a single arylboronic acid, which forces the coupling reaction to occur at both the C-4 and the less reactive C-2 positions. researchgate.net

Unsymmetrical terphenyls can be prepared using a one-pot, two-step procedure. First, the starting material is reacted with the first arylboronic acid to form the mono-arylated intermediate. Subsequently, a second, different arylboronic acid is added to the reaction mixture, which then couples at the remaining C-2 position to afford the final terphenyl product. thieme-connect.de

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct
Symmetrical Di-arylationThis compoundArylboronic Acid (Ar¹-B(OH)₂) (>2.5 equiv.)Pd(PPh₃)₄, Base, Solvent, Heat2,4-Diaryl-1-(difluoromethyl)benzene
Unsymmetrical Di-arylationThis compound1) Ar¹-B(OH)₂ (1.3 equiv.) 2) Ar²-B(OH)₂ (1.3 equiv.)Pd(PPh₃)₄, Base, Solvent, Stepwise Heat2-Aryl¹-4-Aryl²-1-(difluoromethyl)benzene

Industrial Synthetic Applications

This compound serves as a crucial starting material, or feedstock, in the industrial synthesis of more complex fluorinated molecules, particularly for the agrochemical sector. Its primary documented application is in the production of nitrated derivatives, which are versatile intermediates for further functionalization.

A key industrial process is the regioselective nitration of this compound to produce 2,4-dichloro-5-nitro-1-(difluoromethyl)benzene. This transformation introduces a nitro group onto the benzene (B151609) ring, which can then be readily converted into other functional groups, such as an amino group, to build the scaffold of active agrochemical ingredients. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

The conditions for this reaction are controlled to ensure high yield and selectivity for the desired isomer. The process involves the careful addition of the starting material to the nitrating agent at a controlled temperature, followed by a period of reaction and subsequent purification.

Table 1: Representative Reaction Parameters for the Nitration of this compound
ParameterValue/Description
Raw MaterialThis compound
Nitrating AgentMixed acid (concentrated sulfuric acid and nitric acid)
Reaction TemperatureControlled, specific range maintained during addition and reaction
Reaction TimeSeveral hours to ensure completion
Primary Product2,4-dichloro-5-nitro-1-(difluoromethyl)benzene
Post-TreatmentIncludes steps like washing and distillation for purification

The resulting compound, 2,4-dichloro-5-nitro-1-(difluoromethyl)benzene, is a valuable intermediate for pesticides. This highlights the role of this compound as a foundational building block in the manufacturing chain of specialized fluorinated chemicals.

Environmental Behavior and Degradation Pathways Academic Focus

Mechanistic Studies of Environmental Persistence

The environmental persistence of a compound like 2,4-Dichloro-1-(difluoromethyl)benzene is determined by its resistance to various degradation processes. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring significantly influences its stability.

Halogenated aromatic compounds are known for their environmental persistence due to the stability of the carbon-halogen bond and the aromatic ring. nih.gov Microbial degradation is a primary route for their elimination from the environment and can occur under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic degradation pathways typically involve an initial oxidation of the aromatic ring. nih.gov Enzymes such as dioxygenases incorporate molecular oxygen, leading to the formation of halogenated catechols. nih.govethz.ch These intermediates then undergo ring cleavage, followed by further metabolism that can eventually lead to the removal of the halogen substituents and mineralization to carbon dioxide and water. nih.gov

Hydrolytic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the difluoromethyl group (-CHF₂) highly resistant to hydrolysis under typical environmental pH and temperature conditions. Similarly, the carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis. Therefore, this compound is expected to be hydrolytically stable.

Photolytic Stability: Photodegradation can be a significant abiotic degradation pathway for aromatic compounds in aquatic environments and in the atmosphere. For instance, studies on 1,4-dichlorobenzene (B42874) show that it undergoes photolysis in aqueous solutions. cdnsciencepub.com The process involves the absorption of UV light, leading to the cleavage of the carbon-chlorine bond and subsequent reactions that can form products like 4-chlorophenol (B41353) and hydroquinone. cdnsciencepub.com The presence of sensitizers in natural waters can influence the rate of this photodegradation. It is plausible that this compound would undergo similar photolytic processes, with the cleavage of C-Cl bonds being a likely initial step.

Table 1: Photodegradation Products of 1,4-Dichlorobenzene in Aqueous Solution

Condition Major Photoproducts Reference
Aerated Solution 4-Chlorophenol, Hydroquinone, Benzoquinone, 2,5-Dichlorophenol cdnsciencepub.com

Bioremediation Potential and Microbiological Transformations

The potential for bioremediation of this compound depends on the ability of microorganisms to metabolize this doubly halogenated compound.

The key to microbial degradation of halogenated aromatics is the enzymatic cleavage of the carbon-halogen bond. nih.gov A variety of enzymes have been identified that can catalyze dehalogenation.

Dioxygenases: These enzymes initiate the aerobic degradation of chlorinated benzenes by adding two hydroxyl groups to the aromatic ring. nih.govethz.ch This destabilizes the ring and facilitates subsequent chlorine removal and ring cleavage.

Reductive Dehalogenases: Found in anaerobic bacteria, these enzymes are crucial for removing chlorine atoms from aromatic rings. nih.gov For example, a specific chlorobenzene (B131634) reductive dehalogenase has been identified in Dehalococcoides sp. strain CBDB1. nih.gov

Hydrolytic Dehalogenases: Some aerobic bacteria possess enzymes that can replace a halogen on an aromatic ring with a hydroxyl group from water. For instance, Alcaligenes denitrificans NTB-1 can hydrolytically dehalogenate 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. nih.gov

Microbial degradation of organofluorine compounds is challenging due to the high strength and stability of the C-F bond. researchgate.net While microorganisms have evolved pathways for chloro- and bromoaromatics, defluorination mechanisms are less common and often less efficient. researchgate.net

Research suggests that while monofluorinated compounds may be susceptible to enzymatic attack, compounds containing difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) groups are generally more resistant. researchgate.net The high electronegativity of the fluorine atoms can deactivate the molecule towards the electrophilic attack typical of oxygenase enzymes. Trifluoromethyl groups often persist through metabolic pathways or are transformed into trifluoroacetate. researchgate.net Difluoromethyl substituents are less common in commercial chemicals, and consequently, their microbial degradation pathways are not well-documented. researchgate.net It is hypothesized that initial attack by microorganisms would likely target the chlorinated portion of the molecule, potentially through dioxygenation or reductive dechlorination, while the difluoromethyl group would likely remain intact during the initial stages of degradation.

Atmospheric Chemistry of Volatile Halogenated Compounds

Volatile organic compounds (VOCs) released into the atmosphere are primarily removed through reactions with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). harvard.eduunito.it

The atmospheric fate of this compound, expected to be a volatile compound, will be governed by its rate of reaction with •OH radicals. Specific kinetic data for this compound is unavailable, but the reaction rate can be estimated from similar compounds. The atmospheric oxidation of chlorobenzene is initiated by the addition of an •OH radical to the aromatic ring, which then reacts with atmospheric oxygen to form chlorophenols and other products. nih.govrsc.org The presence of multiple halogen substituents on the ring will influence the reaction rate. For comparison, benzotrifluoride (B45747) is a volatile compound with a vapor pressure that suggests it will exist primarily as a gas in the atmosphere. noaa.govnih.gov The atmospheric lifetime of such compounds is determined by their reaction rate constants with •OH.

Table 2: Atmospheric Reaction Rate Constants and Lifetimes for Related Compounds

Compound Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime
Chlorobenzene 1.0 x 10⁻¹² ~11 days
1,4-Dichlorobenzene 4.8 x 10⁻¹³ ~24 days

Note: Lifetimes are estimated assuming an average global tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³.

The reaction of this compound with •OH radicals is expected to proceed via addition to the aromatic ring, leading to a cascade of reactions that break down the compound. Its atmospheric lifetime will be on the order of days to weeks, depending on the precise reaction rate constant.

Reaction with Hydroxyl Radicals and Ozone in the Atmosphere

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals is expected to be the dominant atmospheric loss process for this compound. This reaction typically proceeds via the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical intermediate. The presence of chlorine and difluoromethyl substituents on the benzene ring will influence the rate and mechanism of this reaction.

Given the lack of direct kinetic data for this compound, the rate constants for the reaction of •OH with dichlorobenzene isomers can serve as a relevant proxy. Research has been conducted on the kinetics of •OH reactions with various aromatic hydrocarbons, including halogenated benzenes. For instance, rate constants for the gas-phase reactions of •OH radicals with o-, m-, and p-dichlorobenzene have been determined. These values provide an estimate of the reactivity of a dichlorinated benzene ring.

The atmospheric lifetime (τ) of an organic compound with respect to its reaction with •OH can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction with •OH and [OH] is the average tropospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules/cm³). Without an experimentally determined kOH for this compound, a precise lifetime cannot be calculated. However, based on data for similar compounds, it is anticipated to be on the order of days to weeks.

Interactive Data Table: Reaction Rate Constants of Related Compounds with •OH

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
o-Dichlorobenzene1.4 x 10⁻¹²298 acs.org
m-Dichlorobenzene1.6 x 10⁻¹²298 acs.org
p-Dichlorobenzene1.3 x 10⁻¹²298 acs.org
Benzene1.2 x 10⁻¹²298 mdpi.com
Toluene (B28343)5.6 x 10⁻¹²298 mdpi.com

Note: This table presents data for structurally related compounds to provide context for the potential reactivity of this compound. Specific data for the target compound is not available in the cited literature.

Reaction with Ozone (O₃)

The reaction of ozone with aromatic compounds in the gas phase is generally much slower than the reaction with hydroxyl radicals. epa.gov Therefore, it is considered a minor atmospheric sink for most aromatic hydrocarbons, including this compound.

Studies on the reaction of ozone with dichlorobenzenes have shown that this process is slow. For example, research on the reaction of 1,2-dichlorobenzene (B45396) with ozone indicated the formation of various oxidation products, but the reaction rate was not reported to be significant under typical atmospheric conditions. theijes.com The electron-withdrawing nature of the chlorine and difluoromethyl substituents in this compound would further deactivate the aromatic ring towards attack by the electrophilic ozone molecule, making this degradation pathway even less significant.

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-1-(difluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or electrophilic halogenation. For example, a precursor like 2,4-dichlorobenzene can undergo difluoromethylation using reagents such as ClCF₂H under basic conditions (e.g., NaOH in DMF at 80–100°C). Key factors include:
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve difluoromethyl group incorporation .
  • Purification : Column chromatography or recrystallization removes byproducts like unreacted halides .
    Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:
  • LogP : ~3.5 (indicative of moderate lipophilicity), influencing solubility in organic solvents .
  • Thermal stability : Decomposes above 200°C, requiring low-temperature storage for long-term stability .
  • Spectroscopic data :
  • ¹⁹F NMR : δ -120 to -125 ppm (CF₂ group) .
  • IR : C-F stretches at 1100–1250 cm⁻¹ .
    These properties guide solvent selection (e.g., acetonitrile for UV-Vis studies) and storage protocols .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitutions?

  • Methodological Answer : The electron-withdrawing Cl and CF₂ groups deactivate the benzene ring, directing electrophiles to the meta and para positions. For example:
  • Nitration : Occurs at the 5-position (relative to CF₂) under mixed HNO₃/H₂SO₄ conditions .
  • Suzuki coupling : Requires Pd catalysts with electron-deficient ligands (e.g., SPhos) due to low ring reactivity .
    Computational modeling (DFT) predicts charge distribution, aiding reaction site prediction .

Advanced Research Questions

Q. What strategies resolve stereochemical or regiochemical ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Chiral separations : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for enantiomers .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of substitution products .
  • Isotopic labeling : ¹⁸O or ²H labeling tracks reaction pathways in mechanistic studies .

Q. How can researchers optimize catalytic systems for C-F bond functionalization in this compound?

  • Methodological Answer :
  • Catalyst screening : Test Pd/Cu bimetallic systems for Ullmann-type couplings. For example, Pd(OAc)₂/Xantphos in DMA at 120°C achieves >80% yield in aryl-ether formation .
  • Reaction conditions :
CatalystSolventTemp (°C)Yield (%)
Pd/CToluene11065
Ni(COD)₂DMF10072
  • In situ ¹⁹F NMR monitors F⁻ elimination, a common side reaction .

Q. What in vitro assays are suitable for evaluating the biological interactions of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assays using HepG2 cells, with IC₅₀ values compared to fluorinated analogs .
  • Protein binding : Fluorescence quenching studies with human serum albumin (HSA) quantify binding constants (Kₐ ~10⁴ M⁻¹) .
  • Metabolic stability : Incubate with liver microsomes (e.g., rat CYP450) and analyze via LC-MS for oxidative metabolites .

Q. How can co-elution issues in HPLC analysis of degradation products be mitigated?

  • Methodological Answer :
  • Column optimization : Use a C18 column (e.g., Newcrom R1) with a gradient elution (ACN/H₂O + 0.1% TFA) .
  • Internal standards : Spiking with 2,4-dichloro-1-(trifluoromethyl)benzene improves quantification accuracy .
  • Detection : UV at 254 nm for Cl-containing byproducts; ESI-MS for structural confirmation .

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